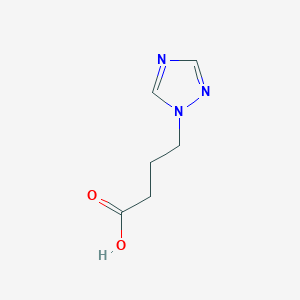

4-(1H-1,2,4-triazol-1-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-6(11)2-1-3-9-5-7-4-8-9/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXJINAQOAKBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390116 | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158147-52-5 | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, details a probable synthetic route, and explores potential biological activities based on the well-established pharmacology of the 1,2,4-triazole nucleus. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from structurally related compounds and computational predictions to offer a thorough preliminary understanding for research and development purposes.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, metabolic stability, and ability to coordinate with metal ions, make it a versatile building block for the design of novel therapeutic agents.[3][4] Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, antiviral, anticancer, and anticonvulsant effects.[1][5] this compound combines this potent heterocyclic moiety with a flexible butanoic acid chain, suggesting its potential as a linker molecule in drug design or as a pharmacologically active agent in its own right. This guide aims to provide a detailed summary of its core properties to facilitate further investigation and application.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic identifiers and includes a combination of data from commercial suppliers and computationally predicted values to provide a foundational understanding of its physicochemical profile.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 158147-52-5 | [6][7][] |

| Molecular Formula | C₆H₉N₃O₂ | [4][6] |

| Molecular Weight | 155.15 g/mol | [4][6] |

| Appearance | White crystalline powder (predicted) | [6] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (acidic) | ~4-5 (predicted) | Based on butanoic acid and triazole pKa |

| Solubility | Predicted to be soluble in water and polar organic solvents | [9] |

| LogP | Not available | - |

Note: Predicted values should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic ring-opening of γ-butyrolactone by 1,2,4-triazole. This reaction provides a direct and atom-economical route to the target compound.

Synthetic Workflow

The proposed synthesis involves the reaction of 1,2,4-triazole with γ-butyrolactone, typically in the presence of a base to facilitate the nucleophilic attack of the triazole anion on the lactone.

Experimental Protocol (Proposed)

The following is a generalized protocol based on similar reactions. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary to achieve optimal yield and purity.

-

Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Addition of Lactone: Allow the mixture to stir for 30 minutes at room temperature, then add γ-butyrolactone (1.05 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets in the aromatic region for the triazole protons, a triplet for the methylene group adjacent to the triazole ring, a triplet for the methylene group adjacent to the carboxylic acid, and a multiplet for the central methylene group. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR: Characteristic peaks would be observed for the two distinct carbons of the triazole ring, the three methylene carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, C-H stretching bands for the alkyl chain, a sharp C=O stretching band for the carbonyl group, and characteristic C=N and C-N stretching vibrations from the triazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).

Potential Biological and Pharmacological Activities

While no specific biological studies on this compound have been found, the extensive pharmacology of the 1,2,4-triazole scaffold allows for informed predictions of its potential activities.

Logical Relationship of Triazole Core to Biological Activity

-

Antifungal Activity: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives that function by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[1]

-

Antimicrobial Activity: Various substituted 1,2,4-triazoles have shown potent activity against a range of bacteria.[5]

-

Anticancer Activity: The triazole moiety is present in non-steroidal aromatase inhibitors like anastrozole and letrozole, used in the treatment of breast cancer.[10] Other derivatives have shown cytotoxic effects against various cancer cell lines.[10][11]

-

Anticonvulsant Activity: The structural features of 1,2,4-triazoles have been explored for the development of new anticonvulsant agents.[5]

The butanoic acid side chain of this compound could serve as a handle for further chemical modification to create more complex molecules with enhanced or novel biological activities. It could also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Conclusion

This compound is a molecule of significant interest due to its combination of the pharmacologically important 1,2,4-triazole ring and a flexible carboxylic acid linker. While direct experimental data on its properties are scarce, this guide provides a solid foundation for researchers by summarizing its known identifiers, proposing a viable synthetic route, and outlining its potential biological activities based on established principles of medicinal chemistry. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this promising compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 158147-52-5|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(1H-1,2,4-Triazol-1-yl)butyric acid | CymitQuimica [cymitquimica.com]

- 7. arctomsci.com [arctomsci.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

"4-(1H-1,2,4-triazol-1-yl)butanoic acid" CAS number

An In-Depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Core Compound Identification and Overview

Chemical Name: this compound CAS Number: 158147-52-5[1][2][]

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. It incorporates a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms, linked via a nitrogen atom to a butanoic acid chain. This unique combination of a polar, hydrogen-bond accepting triazole moiety and a flexible carboxylic acid linker makes it a versatile scaffold for synthesizing more complex molecules. The 1,2,4-triazole ring is a well-established pharmacophore, known to participate in various biological activities, and is a component of numerous approved drugs.[4] Consequently, this compound serves as a key starting material for developing novel therapeutic agents, particularly in oncology and metabolic diseases.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and formulation. A hydrochloride salt version of this compound also exists, which alters its solubility and handling properties.

| Property | Value | Source(s) |

| CAS Number | 158147-52-5 | [1][2] |

| Molecular Formula | C₆H₉N₃O₂ | [1][5] |

| Molecular Weight | 155.15 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥95% - 97% | [1][6] |

| SMILES String | O=C(O)CCCN1C=NC=N1 | |

| InChI Key | UHLFJHYFXFEWJW-UHFFFAOYSA-N (for HCl salt) |

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved through the N-alkylation of the 1,2,4-triazole ring. The triazole's N-H proton is weakly acidic and can be removed by a suitable base, generating a triazolate anion that serves as a potent nucleophile. This anion is then reacted with an electrophilic four-carbon chain.

A common and efficient laboratory-scale synthesis involves the reaction of 1,2,4-triazole with a 4-halobutanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This two-step process is reliable and allows for straightforward purification.

Experimental Protocol: Two-Step Synthesis from Ethyl 4-bromobutanoate

This protocol describes a representative method for synthesizing the target compound.

Step 1: N-Alkylation to produce Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).

-

Causality: DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and intermediates. NaH is a strong, non-nucleophilic base used to deprotonate the 1,2,4-triazole efficiently, forming the highly reactive sodium triazolate salt in situ.

-

-

Triazole Addition: Slowly add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

-

Causality: Adding the triazole slowly at a reduced temperature helps to control the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side reactions.

-

-

Alkylation: Add ethyl 4-bromobutanoate (1.05 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the triazolate anion and the electrophilic carbon of the ethyl 4-bromobutanoate.

-

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

-

Causality: The aqueous work-up removes DMF and inorganic salts. Ethyl acetate is a suitable solvent for extracting the ester product. The brine wash removes residual water from the organic phase.

-

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature overnight.

-

Causality: Saponification (base-catalyzed hydrolysis) is a standard method for converting esters to carboxylic acids. The ethanol/water mixture ensures the solubility of both the ester and the inorganic base.

-

-

Acidification and Isolation: Monitor the hydrolysis by TLC. Once complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).

-

Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, as it is typically less water-soluble than its salt form.

-

-

Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. The purity can be confirmed by NMR and Mass Spectrometry.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a scaffold in drug design. The triazole ring system is a bioisostere for other functional groups and can engage in crucial hydrogen bonding and metal coordination within biological targets.

Anticancer Agent Development

A significant area of research involves modifying this core structure to create novel anticancer agents.[4] Studies have shown that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a structurally related compound) exhibit potent cytotoxic activities against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[4][7][8] The mechanism of action for some of these derivatives has been shown to involve the induction of apoptosis, a programmed cell death pathway that is a primary target for cancer therapies.[4][7][8] The butanoic acid chain of the title compound provides a flexible linker, allowing chemists to attach other pharmacophores to target specific receptors or enzymes involved in cancer cell proliferation.

Caption: Drug discovery workflow using the triazole scaffold for anticancer agents.

Other Potential Therapeutic Areas

The versatility of the triazole-butanoic acid structure extends beyond oncology. Research on structurally similar flexible triazolylbutanoic acids has identified highly potent inhibitors of the Uric Acid Transporter 1 (URAT1).[9] This suggests a potential application in developing treatments for hyperuricemia and gout. The carboxylic acid group is crucial in these analogs, likely mimicking the endogenous uric acid substrate to achieve potent inhibition.

Conclusion

This compound is more than a simple chemical; it is a foundational element for innovation in pharmaceutical sciences. Its well-defined physicochemical properties and established synthetic routes make it an accessible and reliable starting material. Its primary importance is realized in its role as a versatile scaffold, enabling the development of advanced molecular hybrids targeting critical disease pathways, most notably in the design of next-generation anticancer therapeutics that function by inducing apoptosis.

References

-

Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone. [Link]

-

This compound, 97% Purity, C6H9N3O2, 10 grams. [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. [Link]

-

Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC - NIH. [Link]

-

Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - ResearchGate. [Link]

Sources

- 1. 4-(1H-1,2,4-Triazol-1-yl)butyric acid | CymitQuimica [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid: Structure, Synthesis, and Application

<-3>

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, a molecule of significant interest in contemporary drug discovery and medicinal chemistry. We will delve into a detailed analysis of its molecular structure, supported by spectroscopic data, and present a robust, field-proven protocol for its synthesis. Furthermore, this guide will explore the compound's critical role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering insights into its mechanism of action and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of this important chemical entity.

Introduction and Physicochemical Properties

This compound is a bifunctional molecule characterized by a terminal carboxylic acid group and a 1,2,4-triazole moiety, connected by a flexible four-carbon aliphatic chain. This unique architecture makes it an invaluable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The triazole ring provides a stable, polar, and hydrogen-bond accepting group, while the butanoic acid portion offers a reactive handle for amide bond formation and other conjugations.

The hydrochloride salt of this compound is a solid with a molecular weight of 191.62 g/mol and an empirical formula of C₆H₁₀ClN₃O₂. The free base form has a molecular weight of 155.15 g/mol and a molecular formula of C₆H₉N₃O₂[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | Chemdiv[1] |

| Molecular Weight | 155.15 g/mol | Chemdiv[1] |

| Molecular Formula (HCl salt) | C₆H₁₀ClN₃O₂ | Sigma-Aldrich |

| Molecular Weight (HCl salt) | 191.62 g/mol | Sigma-Aldrich |

| Form | Solid | Sigma-Aldrich |

Molecular Structure and Spectroscopic Characterization

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, shifts relative to TMS):

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.2 ppm (singlet, 1H): Triazole C5-H.

-

~7.9 ppm (singlet, 1H): Triazole C3-H.

-

~4.2 ppm (triplet, 2H): Methylene group adjacent to the triazole ring (-N-CH₂-).

-

~2.4 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group (-CH₂-COOH).

-

~2.1 ppm (multiplet, 2H): Central methylene group (-CH₂-CH₂-CH₂-).

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~178 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~152 ppm: Triazole C3.

-

~145 ppm: Triazole C5.

-

~48 ppm: Methylene carbon adjacent to the triazole ring (-N-CH₂-).

-

~30 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

-

~24 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 156.0717 for the free base. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the butyl chain[2][3].

Synthesis of this compound

A common and efficient method for the synthesis of 4-(azol-1-yl)butanoic acids involves the reaction of the corresponding azole with γ-butyrolactone[4]. This approach is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1H-1,2,4-triazole

-

γ-butyrolactone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Preparation: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under a nitrogen atmosphere, add 1H-1,2,4-triazole (1.0 eq.) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases. Add γ-butyrolactone (1.2 eq.) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Quenching and Acidification: Cool the reaction to room temperature and carefully quench by the slow addition of water. Acidify the aqueous mixture to a pH of approximately 3-4 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Discovery: The PROTAC Linker

One of the most significant applications of this compound is as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is well-suited for this role. The carboxylic acid provides a convenient attachment point for a ligand that binds to the E3 ligase (e.g., pomalidomide for Cereblon), while the triazole can be further functionalized to connect to a ligand for the target protein. The flexible four-carbon chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).

Mechanism of Action: PROTACs

Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.

Conclusion

This compound is a molecule of high strategic importance in modern medicinal chemistry. Its straightforward synthesis and versatile bifunctional nature make it an ideal building block for a variety of applications. Its role as a linker in PROTAC technology highlights its utility in the development of novel therapeutic modalities. This guide has provided a comprehensive overview of its structure, synthesis, and key applications, offering a valuable resource for researchers in the field. The continued exploration of this and similar molecules will undoubtedly fuel further innovation in drug discovery.

References

-

Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone. (2025). Russian Chemical Bulletin, 54(10), 2418–2421. [Link]

-

Butanoic acid. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2018). ResearchGate. [Link]

-

Mass spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 5, 2026, from [Link]

Sources

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unraveling the Enigma: A Proposed Mechanism of Action and Investigational Blueprint for 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, bestowing a diverse array of pharmacological activities upon its derivatives. While the biological landscape of many triazole-containing compounds is well-mapped, the precise mechanism of action for 4-(1H-1,2,4-triazol-1-yl)butanoic acid remains an uncharted territory. This technical guide navigates the current understanding of structurally related compounds to posit a compelling hypothesis for its biological activity. We propose a potential anti-inflammatory mechanism of action and provide a comprehensive, step-by-step experimental blueprint for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore, integral to the structure of numerous clinically successful drugs. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a favored building block in drug design.[1] The therapeutic applications of 1,2,4-triazole derivatives are remarkably broad, encompassing antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3][4]

Notably, the incorporation of a carboxylic acid moiety, such as a propanoic or butanoic acid side chain, can significantly influence the pharmacological profile of these compounds. Recent studies on 1,2,4-triazole derivatives bearing a propanoic acid group have demonstrated promising anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reaction of 1H-1,2,4-triazole with a suitable four-carbon synthon containing a terminal leaving group and a protected carboxylic acid function, followed by deprotection. One established method involves the reaction of 1,2,4-triazole with γ-butyrolactone.

A Hypothesized Mechanism of Action: Targeting Inflammatory Pathways

Based on the documented anti-inflammatory effects of structurally analogous 1,2,4-triazole derivatives with carboxylic acid side chains, we hypothesize that This compound exerts its biological effect through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

This hypothesis is predicated on the following rationale:

-

Structural Similarity: The presence of the 1,2,4-triazole core and a flexible carboxylic acid side chain provides a structural framework conducive to interacting with biological targets involved in the inflammatory cascade.

-

Precedent in the Literature: Studies on 3-(4,5-di(aryl)-4H-1,2,4-triazol-3-yl)propanoic acid derivatives have shown a significant reduction in TNF-α and IFN-γ levels in peripheral blood mononuclear cells.[4]

-

Potential for Enzyme Inhibition: The triazole ring is a known zinc-binding motif and could potentially interact with metalloenzymes involved in inflammation, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

The proposed signaling pathway is depicted in the diagram below:

References

Introduction: The Convergence of a Privileged Heterocycle and a Flexible Linker

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged" scaffold. Its unique combination of features—hydrogen bonding capability, dipole character, and metabolic stability—allows it to engage with a wide array of biological targets with high affinity.[1][2] This has led to its incorporation into a multitude of clinically successful drugs spanning antifungal, antiviral, and anticancer therapies.[2] When this potent heterocyclic core is coupled with a four-carbon carboxylic acid linker, the resultant molecule, This compound , emerges as a highly versatile building block for drug discovery and development.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, explores its role as a foundational scaffold for creating diverse therapeutic agents, and provides detailed experimental frameworks. We will examine how the strategic combination of the triazole's bioactivity and the butanoic acid's functionality provides a powerful platform for developing next-generation therapeutics.

Physicochemical Properties and Characterization

The foundational properties of this compound are essential for its handling, reaction setup, and formulation. The compound is typically a solid at room temperature.[3] Its hydrochloride salt is also commercially available, offering potential differences in solubility and handling characteristics.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| CAS Number | 90401-20-8 | |

| Appearance | Solid | [3] |

| SMILES | O=C(O)CCCN1C=NC=N1 | [3] |

| InChI Key | UHLFJHYFXFEWJW-UHFFFAOYSA-N | [3] |

Synthesis of the Core Scaffold

A robust and efficient synthesis is paramount for the utility of any chemical scaffold. For 4-(azol-1-yl)butanoic acids, a particularly convenient method involves the direct N-alkylation of the parent azole with γ-butyrolactone.[5]

Causality in Synthesis: Nucleophilic Attack on a Strained Ring

The success of this reaction hinges on fundamental principles of reactivity. The 1,2,4-triazole ring contains nitrogen atoms that can act as nucleophiles. The reaction is typically performed under basic conditions, which deprotonates the triazole, enhancing its nucleophilicity. γ-Butyrolactone, a cyclic ester, possesses an electrophilic carbonyl carbon, but more importantly, the ring strain makes it susceptible to nucleophilic ring-opening. The triazole nitrogen attacks one of the methylene carbons adjacent to the ester oxygen, leading to the opening of the lactone ring and the formation of the butanoate salt, which is then protonated upon acidic workup to yield the final product. This method is often preferred due to the availability and lower cost of γ-butyrolactone compared to linear 4-halobutanoates.

Experimental Protocol: Synthesis via γ-Butyrolactone

The following is a representative protocol based on the general method described in the literature for the synthesis of analogous compounds.[5]

Step 1: Deprotonation of 1,2,4-Triazole

-

To a solution of 1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the sodium triazolate salt.

-

Expertise & Experience: The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the triazole without competing side reactions. Performing the addition at 0°C helps to control the exothermic reaction and the release of hydrogen gas.

-

Step 2: N-Alkylation with γ-Butyrolactone

-

To the suspension of sodium triazolate, add γ-butyrolactone (1.2 eq) dropwise.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Trustworthiness: Monitoring the reaction is a self-validating step. The disappearance of the starting triazole spot and the appearance of a new, more polar spot (due to the carboxylic acid) on the TLC plate confirms the reaction is proceeding.

-

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and quench carefully by the slow addition of water.

-

Acidify the aqueous solution to pH 3-4 with a dilute acid (e.g., 1M HCl).

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

A Versatile Scaffold in Medicinal Chemistry

The true value of this compound lies in its application as a molecular scaffold. The structure presents two key points for chemical modification: the triazole ring and the terminal carboxylic acid. This allows for the systematic development of derivatives with tailored pharmacological profiles.

-

The Triazole Ring: Serves as a rigid, metabolically stable core that correctly orients substituents to interact with biological targets. It can be further substituted to modulate electronic properties and steric bulk.

-

The Butanoic Acid Linker: The flexible four-carbon chain provides optimal spacing to position the reactive carboxylic acid group for interaction with target proteins or for further chemical elaboration.

-

The Carboxylic Acid Group: This functional handle is readily converted into a wide range of other groups, such as esters, amides, or hydrazides, enabling the creation of large and diverse compound libraries.[6][7]

Caption: The core scaffold and its pathways to therapeutic agents.

Anticancer Applications

Derivatives built upon the triazole scaffold have shown significant promise as anticancer agents.[8][9][10][11] For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a structurally related analogue) have demonstrated potent inhibitory activities against cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer).[9][10] These compounds were found to induce apoptosis in cancer cells while showing significantly lower cytotoxicity towards normal cells compared to the standard drug doxorubicin.[9] The mechanism often involves the inhibition of key signaling proteins. For example, certain 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer cell proliferation and metastasis.[8]

Anti-inflammatory and Immunomodulatory Roles

The 1,2,4-triazole moiety is a component of several compounds with potent anti-inflammatory effects.[1][5] Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines like IFN-gamma, suggesting a mechanism that involves modulating the immune response, particularly the activity of T-helper cells.[5] In a separate area, related butanoic acid derivatives have been developed as S1P₁ receptor agonists, which induce lymphopenia and have proven utility in treating autoimmune diseases.[12]

Anticonvulsant Activity

A significant body of research points to the potential of 1,2,4-triazole derivatives as anticonvulsant agents.[1][6][7] N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which are synthesized from the core butanoic acid's aniline analogue, have been evaluated in standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[6][7] Several compounds in this class showed efficacy comparable or superior to established drugs like valproic acid, with lower neurotoxicity.[1][7] The proposed mechanism for some of these compounds involves interaction with GABA-A receptors.[7]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic starting point for the rational design of novel therapeutics. Its synthesis is straightforward, and its structure provides a robust and modifiable scaffold. The demonstrated success of its derivatives in preclinical models for cancer, inflammation, and epilepsy underscores the vast potential held within this molecular framework.

Future research will likely focus on several key areas:

-

Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that inhibit specific, well-validated biological targets.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Exploration of New Therapeutic Areas: Leveraging the broad bioactivity of the triazole ring to explore applications in neurodegenerative diseases, metabolic disorders, and infectious diseases.

The continued exploration of this scaffold and its derivatives promises to yield new and effective treatments for a range of human diseases, making it a subject of enduring interest for the scientific community.

References

-

Alekseenko, A.L., et al. (2007). Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone. ResearchGate. Available at: [Link]

-

Pharmacological significance of triazole scaffold. Taylor & Francis Online. Available at: [Link]

-

Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship. Available at: [Link]

-

Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ResearchGate. Available at: [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

-

Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH. Available at: [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. Available at: [Link]

-

4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. Available at: [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC - PubMed Central. Available at: [Link]

-

4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. NIH. Available at: [Link]

-

Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC - NIH. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, a heterocyclic compound of growing interest in medicinal chemistry and drug development. The document delves into the historical context of the 1,2,4-triazole moiety, details the discovery and key synthetic routes for the title compound, and presents a detailed experimental protocol for its preparation. Furthermore, this guide explores the compound's significance as a structural motif in the development of novel therapeutics, supported by a review of its derivatives and their biological activities. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into this versatile molecule.

Introduction: The Enduring Legacy of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has established itself as a cornerstone in medicinal chemistry since its discovery in the 1880s.[1] The unique electronic properties of this scaffold—its aromaticity, hydrogen bonding capabilities, and metabolic stability—have made it a privileged structure in the design of therapeutic agents.[2] The triazole moiety is present in a wide array of marketed drugs, demonstrating its versatility across various therapeutic areas, including antifungal (e.g., Fluconazole, Voriconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) treatments.[3]

The incorporation of a butanoic acid chain to the 1,2,4-triazole core introduces a flexible linker and a carboxylic acid group, a common pharmacophore that can engage with biological targets through ionic interactions and hydrogen bonding. This combination of a metabolically robust heterocycle and a functionalized aliphatic chain makes this compound a valuable building block for creating novel molecular entities with diverse pharmacological profiles.

Discovery and Historical Context

While the 1,2,4-triazole ring itself has a long history, the specific compound this compound appears in the scientific literature more recently. An early and notable method for the synthesis of 4-(azol-1-yl)butanoic acids, including the 1,2,4-triazole derivative, was described in a 2007 publication by A.L. Alekseenko and S.V. Popkov.[4][5] Their work detailed the N-alkylation of azoles, such as 1,2,4-triazole, with γ-butyrolactone. This reaction provides a direct and efficient route to the target compound.

The initial interest in this and similar molecules likely stemmed from the broader exploration of triazole derivatives as bioactive compounds. The butanoic acid side chain serves as a versatile handle for further chemical modification, allowing for the construction of compound libraries for high-throughput screening. The exploration of derivatives has indeed proven fruitful, with subsequent research revealing the potential of this scaffold in various therapeutic contexts.

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of γ-butyrolactone by the sodium salt of 1,2,4-triazole. This method is advantageous due to the commercial availability and low cost of the starting materials.

Synthetic Pathway

The reaction proceeds via an initial deprotonation of 1,2,4-triazole to form the more nucleophilic triazolate anion, which then attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring and subsequent formation of the butanoate salt. Acidic workup then yields the final carboxylic acid product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the published synthesis by Alekseenko and Popkov and general principles of organic synthesis.

Materials:

-

1,2,4-Triazole

-

Sodium hydride (60% dispersion in mineral oil)

-

γ-Butyrolactone

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric Acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Triazolate Salt: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1,2,4-triazole (1.0 eq). Add anhydrous DMF to dissolve the triazole.

-

Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium triazolate.

-

N-Alkylation: Add γ-butyrolactone (1.2 eq) dropwise to the reaction mixture via the dropping funnel.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and quench any excess sodium hydride by the slow addition of water.

-

Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Physicochemical Properties and Characterization Data

Below is a summary of the available physicochemical data for this compound and its hydrochloride salt.

| Property | Value (Parent Compound) | Value (Hydrochloride Salt) |

| Molecular Formula | C₆H₉N₃O₂[5] | C₆H₁₀ClN₃O₂[6] |

| Molecular Weight | 155.15 g/mol [5] | 191.62 g/mol [6] |

| Appearance | Solid | Solid[6] |

| SMILES | C(CC(O)=O)Cn1cncn1[5] | O=C(O)CCCN1C=NC=N1.[H]Cl[6] |

| InChI Key | Not readily available | UHLFJHYFXFEWJW-UHFFFAOYSA-N[6] |

Applications in Drug Discovery and Future Outlook

While this compound itself is primarily a building block, its structural motif is present in molecules with significant biological activity. The true value of this compound lies in its utility as a scaffold for the development of more complex drug candidates.

Uric Acid Transporter 1 (URAT1) Inhibitors

Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of the uric acid transporter 1 (URAT1). Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary cause of gout. URAT1 is a key protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, these compounds can increase the excretion of uric acid, thereby lowering its concentration in the blood. This makes them promising candidates for the treatment of gout and other conditions associated with hyperuricemia.

Anticancer Agents

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticancer agents.[7][8] Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and shown to exhibit potent inhibitory activities against various cancer cell lines.[7][8] The butanoic acid chain in the title compound offers a non-aromatic linker that can be used to explore different spatial arrangements and interactions with anticancer targets.

Future Directions

The versatility of the this compound scaffold suggests that its potential is far from fully explored. Future research efforts could focus on:

-

Combinatorial Chemistry: Utilizing the carboxylic acid handle for the creation of large libraries of amides, esters, and other derivatives for screening against a wide range of biological targets.

-

Bioisosteric Replacement: Replacing the butanoic acid chain with other linkers to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Exploration of New Therapeutic Areas: Investigating the activity of its derivatives in other areas where triazoles have shown promise, such as in the development of anticonvulsant, anti-inflammatory, and antimicrobial agents.[2]

Conclusion

This compound represents a confluence of a historically significant heterocyclic core and a versatile functionalized side chain. Its straightforward synthesis and the demonstrated biological potential of its derivatives make it a compound of considerable interest for the drug discovery community. As our understanding of complex diseases deepens, the demand for novel molecular scaffolds that can be readily modified to target specific biological pathways will continue to grow. This compound is well-positioned to serve as a valuable starting point for the development of the next generation of innovative therapeutics.

References

-

Alekseenko, A. L., & Popkov, S. V. (2007). PREPARATION OF 4-(AZOL-1-YL)BUTYRIC ACIDS BY THE INTERACTION OF AZOLES WITH γ-BUTYROLACTONE. Chemistry of Heterocyclic Compounds, 43(6), 769–775. [Link]

-

Deng, X., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(21), 7247. [Link]

-

Akhtar, T., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104240. [Link]

-

Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 19065–19074. [Link]

-

Alekseenko, A.L., & Popkov, S.V. (2007). PREPARATION OF 4-(AZOL-1-YL)BUTYRIC ACIDS BY THE INTERACTION OF AZOLES WITH γ-BUTYROLACTONE. Chemistry of Heterocyclic Compounds, 43, 769. [Link]

-

Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. [Link]

-

Deng, X., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(21), 7247. [Link]

-

Akhtar, T., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104240. [Link]

-

Kumar, D., et al. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]

- U.S. Patent No. 5,039,700. (1991). Process for the synthesis of 4-amino-1,2,4-(4h)

-

Kumar, A., et al. (2018). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Applied Pharmaceutical Science, 8(05), 075-081. [Link]

-

Chigurupati, S., et al. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1457-1473. [Link]

-

Ben-M'barek, K., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(1), 226. [Link]

-

Foroumadi, A., et al. (2013). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 12(3), 349. [Link]

-

Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013-6018. [Link]

-

Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 19065-19074. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Investigating the Therapeutic Potential of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique physicochemical properties, including metabolic stability and hydrogen bonding capacity, enable it to interact with a wide array of biological targets.[1] This guide focuses on a specific, yet underexplored, derivative: 4-(1H-1,2,4-triazol-1-yl)butanoic acid . While direct literature on this molecule is sparse, its structure—combining the proven triazole scaffold with a butanoic acid side chain—suggests a compelling profile for investigation. This document serves as a technical framework for researchers, outlining the compound's chemical rationale, hypothesizing its most probable biological activities based on extensive data from related analogs, and providing detailed experimental protocols for its comprehensive evaluation.

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has proven to be a highly versatile and successful structural motif in drug discovery.[1][2] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] This wide range of activity stems from the triazole ring's ability to bind to various enzymes and receptors, often through coordination with metal ions in active sites or through hydrogen bonding.[4][6]

Notable examples of triazole-based drugs include:

-

Fluconazole and Voriconazole: Potent antifungal agents that revolutionized the treatment of systemic fungal infections.[2][7]

-

Letrozole and Anastrozole: Aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[2][8]

-

Ribavirin: An antiviral agent with a broad spectrum of activity.[2]

The molecule of interest, this compound, presents an intriguing combination of this privileged triazole ring and a flexible four-carbon carboxylic acid linker. This linker could influence solubility, bioavailability, and the ability to interact with specific binding pockets, potentially unlocking novel biological activities or refining existing ones.

Chemical Profile and Synthesis Rationale

Structure:

-

Core: 1H-1,2,4-triazole ring.

-

Linker: A flexible butanoic acid chain attached at the N1 position of the triazole ring.

-

Functional Group: A terminal carboxylic acid (-COOH) group, which is ionizable at physiological pH, potentially enhancing aqueous solubility and providing a key interaction point for receptor binding.

A plausible and commonly used synthetic route involves the alkylation of 1H-1,2,4-triazole with a suitable 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate) in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid product. This method is efficient and allows for straightforward purification.

Hypothesized Biological Activities & Mechanistic Insights

Based on the extensive literature on 1,2,4-triazole derivatives, we can postulate several high-priority biological activities for investigation.

Potent Antifungal Activity

This is the most probable activity for a novel triazole derivative. The vast majority of triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][11][12] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth.[10][12]

Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition The N4 atom of the triazole ring is hypothesized to coordinate with the heme iron atom in the active site of CYP51, while the rest of the molecule forms van der Waals and hydrogen bond interactions, ensuring specificity and high-affinity binding.

Caption: A phased experimental workflow for evaluating biological activity.

Detailed Experimental Protocols

Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target fungal pathogen.

Materials:

-

This compound (Test Compound)

-

Fluconazole (Positive Control)

-

DMSO (Vehicle)

-

Candida albicans (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Spectrophotometer (plate reader)

Methodology:

-

Preparation of Stock Solutions: Dissolve the Test Compound and Fluconazole in DMSO to create 10 mg/mL stock solutions.

-

Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the Test Compound in RPMI medium, starting from a concentration of 128 µg/mL down to 0.25 µg/mL. Prepare identical dilutions for Fluconazole.

-

Inoculum Preparation: Culture C. albicans overnight. Adjust the fungal suspension in RPMI to a final concentration of 1 x 10³ to 5 x 10³ cells/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.

-

Controls:

-

Growth Control: 100 µL inoculum + 100 µL RPMI medium.

-

Vehicle Control: 100 µL inoculum + 100 µL RPMI with the highest concentration of DMSO used.

-

Sterility Control: 200 µL of RPMI medium only.

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth, often confirmed by reading the absorbance at 600 nm. A significant reduction (≥50%) in turbidity compared to the growth control is considered inhibition.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To measure the compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or growth inhibition.

Materials:

-

Test Compound

-

Doxorubicin (Positive Control)

-

Human cancer cell line (e.g., MCF-7 - breast cancer)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., from 100 µM to 0.1 µM) in complete medium. Replace the old medium with the compound-containing medium.

-

Controls: Include wells with untreated cells (negative control) and cells treated with Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound required to inhibit cell growth by 50%).

Data Presentation & Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison.

Table 1: Hypothetical Antifungal Activity Profile

| Compound | Organism | MIC₅₀ (µg/mL) |

|---|---|---|

| This compound | C. albicans | 4 |

| This compound | A. fumigatus | 8 |

| Fluconazole (Control) | C. albicans | 1 |

| Fluconazole (Control) | A. fumigatus | >64 |

Table 2: Hypothetical Anticancer Activity Profile

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| This compound | HCT-116 (Colon) | 28.5 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |

| Doxorubicin (Control) | HCT-116 (Colon) | 1.1 |

Conclusion and Future Directions

This compound is a molecule with significant, albeit unexplored, therapeutic potential. Its chemical structure is rooted in the well-validated 1,2,4-triazole scaffold, strongly suggesting a high probability of potent biological activity, particularly in the antifungal and anticancer arenas. The systematic experimental workflow detailed in this guide provides a clear and robust pathway for elucidating its specific mechanisms of action and evaluating its potential as a novel drug candidate. Future research should focus on structure-activity relationship (SAR) studies by modifying the linker chain and substituting the triazole ring to optimize potency and selectivity.

References

- Triazole antifungals | Research Starters - EBSCO. (n.d.).

-

Ghannoum, M., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]

- The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide. (n.d.). BenchChem.

-

Sanglard, D., Ischer, F., Koymans, L., & Bille, J. (1998). Amino acid substitutions in the cytochrome P-450 lanosterol 14α-demethylase (CYP51A1) from azole-resistant Candida albicans clinical isolates contribute to resistance to azole antifungal agents. Antimicrobial Agents and Chemotherapy, 42(2), 241-253. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

Triazole Compounds: Recent Advances in Medicinal Research. (2022). International Journal of Medical Sciences, 5(5), 1-10. Available at: [Link]

-

Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs. Current Medicinal Chemistry, 19(2), 239-280. Available at: [Link]

-

Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40-79. Available at: [Link]

-

MDPI. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

-

Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. Available at: [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 79(1), 93-107. Available at: [Link]

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). [Journal name, if available].

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical and Scientific Research, 79(1), 93-107. Available at: [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 863216. Available at: [Link]

-

Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. (2023). [Journal name, if available]. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Biological Evaluation, and Application of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid Derivatives and Analogues

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its metabolic stability, unique physicochemical properties, and its presence in a wide array of pharmacologically active compounds. This guide provides an in-depth technical exploration of a specific, highly versatile chemical series: derivatives and analogues of 4-(1H-1,2,4-triazol-1-yl)butanoic acid. We will delve into the core synthesis of this foundational molecule, explore diverse derivatization strategies, and present a comprehensive overview of the significant biological activities exhibited by these compounds, including their anticancer, antifungal, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to facilitate further research and development in this promising chemical space.

Introduction

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, coupled with its capacity for hydrogen bonding and its contribution to aqueous solubility, makes it an attractive pharmacophore.[1] A multitude of drugs on the market, such as the antifungal fluconazole, the antiviral ribavirin, and the anxiolytic alprazolam, feature this heterocyclic core, underscoring its therapeutic relevance.[2][3]

The this compound scaffold combines the potent 1,2,4-triazole moiety with a flexible butanoic acid linker. This combination provides an excellent platform for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The butanoic acid's carboxylic group serves as a convenient handle for derivatization into esters, amides, and other functional groups, enabling the synthesis of large compound libraries for high-throughput screening. This guide aims to provide a comprehensive resource on the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

Part 1: Synthesis and Chemical Space Exploration

The synthetic accessibility of the this compound core and its derivatives is a key advantage for its use in drug discovery programs. This section outlines the foundational synthesis and subsequent derivatization strategies.

Chapter 1.1: Core Synthesis of this compound

A convenient and widely adopted method for the synthesis of the core compound involves the reaction of 1,2,4-triazole with a derivative of butyric acid, such as γ-butyrolactone or α-bromo-γ-butyrolactone.[4][5] The reaction with γ-butyrolactone represents a straightforward approach to N-alkylation.

-

Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C to form the sodium triazolate salt.

-

Alkylation: To the resulting suspension, add γ-butyrolactone (1.0-1.2 eq.) and heat the reaction mixture at 80-100 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can then be filtered, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Causality: The use of a strong base like NaH is crucial to deprotonate the triazole ring, forming a potent nucleophile that readily attacks the electrophilic carbon of the γ-butyrolactone, leading to ring-opening and the formation of the butanoic acid derivative.

Chapter 1.2: Derivatization Strategies

The carboxylic acid moiety of the core compound is the primary site for derivatization, allowing for the creation of diverse libraries of esters and amides.

Amide derivatives are synthesized via the coupling of this compound with a wide range of primary or secondary amines. Standard peptide coupling reagents are effective for this transformation.[6]

-

Activation: Dissolve this compound (1.0 eq.) in an anhydrous solvent like DMF or dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.1 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the active ester.

-

Coupling: Add the desired amine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.

-

Reaction Monitoring and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Trustworthiness: This protocol is self-validating as the use of coupling agents like EDC and HOBt minimizes side reactions and ensures high yields and purity of the desired amide product.

Ester derivatives can be readily prepared through Fischer esterification or by reaction with alkyl halides in the presence of a base.[7]

-

Reaction Setup: Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction and Work-up: Heat the mixture to reflux for several hours. After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the product.

Visualization: Synthetic Pathways

Caption: Synthetic routes to the core acid and its primary derivatives.

Part 2: Biological Evaluation and Mechanistic Insights